3,7,7-trimethyl-4-(4-nitrophenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
Description
Historical Development of Pyrazoloquinolinone Research
The pyrazoloquinolinone framework emerged in the mid-20th century as chemists explored fused heterocyclic systems for bioactive molecule development. Early work focused on annulation strategies to combine pyrazole and quinoline motifs, leveraging their inherent pharmacological properties. By the 1980s, synthetic advances enabled systematic substitution patterns, allowing researchers to probe structure-activity relationships (SAR) for central nervous system (CNS) targets.
A pivotal shift occurred in the 2000s with the discovery of α6 subunit-containing GABAA receptor modulation by pyrazoloquinolinones, highlighting their potential in neurological disorders. Parallel developments in multicomponent reactions (MCRs), such as T3P®-DMSO catalyzed syntheses, streamlined access to complex derivatives like 3,7,7-trimethyl-4-(4-nitrophenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one. Contemporary research integrates computational modeling and high-throughput screening to optimize these scaffolds for selectivity and pharmacokinetic properties.
Structural Classification of Pyrazoloquinolinone Derivatives
Pyrazoloquinolinones are classified by three structural axes:
- Ring Fusion Patterns : The target compound belongs to the pyrazolo[3,4-b]quinoline subclass, characterized by a pyrazole ring fused at the 3,4-positions of a partially saturated quinoline nucleus.
- Substituent Profiles : Key substitutions include:
- Saturation States : Partial saturation at positions 2,4,6,7,8,9 reduces planarity, potentially minimizing off-target interactions compared to fully aromatic analogs.
Table 1: Representative Pyrazoloquinolinone Derivatives and Structural Features
| Compound | Substituents | Biological Activity |
|---|---|---|
| PZ-II-029 | C4 deuterated benzofuran | α6GABAA PAM |
| DK-I-56-1 | C4 deuterated pyridyl | Migraine therapy candidate |
| Target Compound | 3,7,7-trimethyl-4-(4-nitrophenyl) | Under investigation |
[Sources: 1,2,3,6]
Position of Target Compound in Contemporary Research
The 3,7,7-trimethyl-4-(4-nitrophenyl) derivative occupies a unique niche due to its hybrid structural features:
- The nitro group at the para position of the C4 phenyl ring enables π-π stacking interactions with aromatic residues in enzyme active sites, as observed in related anti-inflammatory pyrazoloquinolines.
- Methyl groups at C3 and C7 positions mirror substitutions in neurologically active analogs like DK-I-56-1, suggesting potential CNS applicability.
- Partial saturation aligns with trends in reducing metabolic oxidation, as seen in tetrahydroisoxazoloquinolinone derivatives.
Current studies focus on:
Significance in Medicinal Chemistry and Drug Discovery
Pyrazoloquinolinones exhibit multidimensional therapeutic potential:
- Neurological Applications : α6GABAA receptor modulation by deuterated analogs shows promise in migraine and anxiety disorders.
- Anti-Inflammatory Effects : Nitrophenyl-containing derivatives inhibit iNOS and COX-2 expression at submicromolar concentrations.
- Oncology Prospects : Early-stage compounds demonstrate kinase inhibitory activity, though the target compound remains unexplored in this context.
The 3,7,7-trimethyl-4-(4-nitrophenyl) variant’s significance lies in its:
- Synthetic Scalability : MCR protocols enable gram-scale production with >75% yields under microwave irradiation.
- SAR Flexibility : Positions C3, C4, and C7 allow combinatorial modification to fine-tune physicochemical properties.
- Target Versatility : The nitro group’s electronic effects make it a candidate for nitroreductase-activated prodrug strategies.
Properties
IUPAC Name |
3,7,7-trimethyl-4-(4-nitrophenyl)-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-10-15-16(11-4-6-12(7-5-11)23(25)26)17-13(20-18(15)22-21-10)8-19(2,3)9-14(17)24/h4-7,16H,8-9H2,1-3H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJPUFVICIRSNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,7,7-trimethyl-4-(4-nitrophenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one (commonly referred to as compound 1) is a synthetic derivative belonging to the class of heterocyclic compounds. Its unique structure suggests potential biological activities that warrant detailed investigation. This article reviews the compound's biological activity based on existing literature and research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H20N4O3
- CAS Number : 370588-25-3
The compound features a complex bicyclic structure with various functional groups that may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds similar to 1 exhibit a range of biological activities including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. Below is a summary of specific findings related to compound 1.
Antimicrobial Activity
Studies have demonstrated that derivatives of pyrazoloquinoline compounds possess notable antimicrobial activity. For instance:
- Minimum Inhibitory Concentration (MIC) : The MIC values of related compounds against various bacterial strains have been reported to be as low as 0.195 µg/mL for certain quinoline derivatives .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound 1 | E. coli | TBD |
| Compound 1 | S. aureus | TBD |
| Related Compound | MRSA | 0.39 |
Anticancer Activity
The anticancer potential of pyrazoloquinoline derivatives has been explored in various studies. Compounds within this class have shown efficacy against several cancer cell lines:
- Mechanism of Action : These compounds may induce apoptosis and inhibit cell proliferation through various pathways involving reactive oxygen species (ROS) generation and modulation of signaling pathways.
Anti-inflammatory Activity
Research indicates that compounds similar to compound 1 exhibit anti-inflammatory effects:
- In Vivo Studies : Animal models have shown reduced inflammation markers when treated with pyrazoloquinoline derivatives.
Case Studies
- Study on Antimicrobial Properties : A study evaluated the antimicrobial activity of synthesized pyrazoloquinolines against clinical isolates of MRSA and E. coli. The results indicated that certain derivatives exhibited significant antibacterial activity comparable to conventional antibiotics .
- Anticancer Evaluation : In vitro studies on cancer cell lines demonstrated that modifications on the pyrazoloquinoline scaffold could enhance cytotoxicity against specific cancer types .
Q & A
Q. Methodological Approach :
- Use DFT calculations to map electron density distribution.
- Compare Hammett constants (σ) of substituents to correlate with reaction rates .
Basic Question: What analytical techniques are critical for assessing purity and structural integrity?
Answer:
- HPLC : Quantifies purity (>95% threshold for research-grade compounds) and detects byproducts (e.g., uses C18 columns with acetonitrile/water gradients) .
- NMR : ¹³C NMR resolves quaternary carbons (e.g., carbonyl at δ ~190 ppm), while DEPT-135 identifies CH₂/CH₃ groups in the hexahydroquinoline ring .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ for C₂₁H₂₂N₄O₃) .
Advanced Question: How can contradictory data in reaction yields or biological activity be resolved?
Answer:
Contradictions often arise from:
- Reaction conditions : Microwave vs. conventional heating (e.g., 90% yield in 5a vs. 55% in 4f under similar substituents) .
- Biological assay variability : Differences in cell lines or solvent carriers (e.g., DMSO vs. PBS) affect activity readings .
Q. Resolution Strategies :
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, solvent polarity).
- Meta-analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalization) .
Advanced Question: What theoretical frameworks guide structure-activity relationship (SAR) studies for this compound?
Answer:
- Molecular docking : Predict binding affinity to targets like kinases or GPCRs, leveraging the nitro group’s electrostatic potential .
- QSAR modeling : Correlate substituent properties (e.g., logP, polar surface area) with observed bioactivity .
- Pharmacophore mapping : Identify critical motifs (e.g., pyrazoloquinolinone core) for target engagement .
Basic Question: What are the challenges in scaling up synthesis for preclinical studies?
Answer:
- Purification bottlenecks : Column chromatography is inefficient for gram-scale production; switch to recrystallization (e.g., using ethanol/water mixtures) .
- Byproduct formation : Optimize stoichiometry (e.g., 1.2 eq. of nitrophenyl boronic acid) to minimize side reactions .
Advanced Question: How does the compound’s stereochemistry influence its biological activity?
Answer:
- Chiral centers : The hexahydroquinoline ring (C4 and C7) can adopt multiple conformations. ’s X-ray data shows a boat conformation with axial nitro groups, which may hinder binding to planar active sites .
- Enantioselective synthesis : Use chiral catalysts (e.g., BINOL-phosphoric acid) to isolate active enantiomers .
Basic Question: What solvents and reaction conditions minimize degradation during storage?
Answer:
- Storage : Lyophilized solid at -20°C in amber vials to prevent nitro group photodegradation.
- Solvent compatibility : Avoid DMSO for long-term storage; use tert-butanol for freeze-drying .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
